molecular formula C15H8N4O2 B11482963 Benzyl 2,2,3,3-tetracyanocyclopropane-1-carboxylate

Benzyl 2,2,3,3-tetracyanocyclopropane-1-carboxylate

Cat. No.: B11482963
M. Wt: 276.25 g/mol
InChI Key: PUWFKIYWADLSDB-UHFFFAOYSA-N
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Description

Benzyl 2,2,3,3-tetracyanocyclopropane-1-carboxylate is a complex organic compound characterized by the presence of a cyclopropane ring substituted with four cyano groups and a benzyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2,2,3,3-tetracyanocyclopropane-1-carboxylate typically involves the reaction of benzyl alcohol with 2,2,3,3-tetracyanocyclopropane-1-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzyl 2,2,3,3-tetracyanocyclopropane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 2,2,3,3-tetracyanocyclopropane-1-carboxylate involves its interaction with various molecular targets. The cyano groups can engage in non-covalent interactions, such as hydrogen bonding and π-π stacking, with proteins and nucleic acids. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. Additionally, the compound’s unique structure allows it to participate in electron transfer processes, which can influence cellular signaling pathways .

Comparison with Similar Compounds

    1,1,2,2-Tetracyanocyclopropane: Shares the cyclopropane ring with four cyano groups but lacks the benzyl ester group.

    Spirocyclopropylbarbiturates: Contains a cyclopropane ring with cyano groups and additional barbiturate moieties.

Uniqueness: Benzyl 2,2,3,3-tetracyanocyclopropane-1-carboxylate is unique due to the presence of both the benzyl ester and the tetracyanocyclopropane moiety. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C15H8N4O2

Molecular Weight

276.25 g/mol

IUPAC Name

benzyl 2,2,3,3-tetracyanocyclopropane-1-carboxylate

InChI

InChI=1S/C15H8N4O2/c16-7-14(8-17)12(15(14,9-18)10-19)13(20)21-6-11-4-2-1-3-5-11/h1-5,12H,6H2

InChI Key

PUWFKIYWADLSDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2C(C2(C#N)C#N)(C#N)C#N

Origin of Product

United States

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